propan-2-yl 3-(4-hydroxyphenyl)propanoate

Description

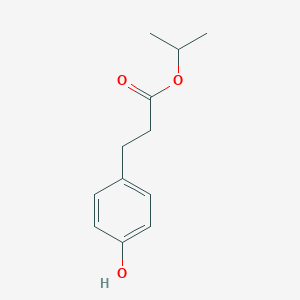

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9,13H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFUVLSQVBUFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization of Hydroxyphenyl Propanoate Esters

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy would be instrumental in assigning the protons of propan-2-yl 3-(4-hydroxyphenyl)propanoate. The spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the protons of the isopropyl ester group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of the protons.

The aromatic protons on the 4-hydroxyphenyl group are expected to appear as two doublets in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm. The protons ortho to the hydroxyl group would likely resonate at a slightly different chemical shift than the protons meta to it, due to the electronic effects of the substituents. The coupling between these adjacent protons would result in the characteristic doublet splitting pattern.

The protons of the propanoate methylene (B1212753) groups (-CH₂-CH₂-) would likely appear as two triplets. The triplet pattern arises from the coupling of adjacent methylene protons. The protons of the isopropyl group of the ester would present as a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The multiplicity of these signals is governed by the n+1 rule, where n is the number of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (ortho to -OH) | ~ 6.7 | Doublet | ~ 8.5 |

| Aromatic (meta to -OH) | ~ 7.0 | Doublet | ~ 8.5 |

| Phenolic -OH | Variable | Singlet (broad) | - |

| -CH (isopropyl) | ~ 4.9 | Septet | ~ 6.3 |

| -CH₂- (benzylic) | ~ 2.8 | Triplet | ~ 7.5 |

| -CH₂- (ester adjacent) | ~ 2.5 | Triplet | ~ 7.5 |

| -CH₃ (isopropyl) | ~ 1.2 | Doublet | ~ 6.3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. The aromatic carbons would produce several signals between 110 and 160 ppm. The carbon bearing the hydroxyl group would be the most downfield among the aromatic signals due to the deshielding effect of the oxygen atom. The carbon atoms of the propanoate chain and the isopropyl group would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~ 173 |

| C-OH (aromatic) | ~ 155 |

| C (aromatic, substituted) | ~ 132 |

| CH (aromatic) | ~ 130 |

| CH (aromatic) | ~ 115 |

| CH (isopropyl) | ~ 68 |

| CH₂ (benzylic) | ~ 36 |

| CH₂ (ester adjacent) | ~ 30 |

| CH₃ (isopropyl) | ~ 22 |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight.

In addition to the molecular ion, a characteristic fragmentation pattern would be expected. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. The fragmentation of this compound would likely show peaks corresponding to the loss of the isopropoxy radical and the isopropyl group. The hydroxyphenyl propionyl cation would be a significant fragment.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - 43]⁺ | Loss of isopropyl group |

| [M - 59]⁺ | Loss of isopropoxy radical |

| [M - 87]⁺ | Loss of propan-2-yl formate |

| 107 | Hydroxytropylium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl (-OH) group. A strong, sharp absorption peak around 1730-1750 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the ester group. The spectrum would also show C-O stretching vibrations for the ester and the phenol (B47542), as well as C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| Ester C=O stretch | 1730-1750 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium |

| C-O stretch (ester, phenol) | 1000-1300 | Strong |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The compound would be detected using a UV detector, set to a wavelength where the 4-hydroxyphenyl chromophore has strong absorbance. A pure sample would ideally show a single, sharp peak at a specific retention time. The presence of impurities would be indicated by additional peaks in the chromatogram. The percentage purity can be calculated by integrating the area of the main peak relative to the total area of all peaks.

Table 5: Predicted HPLC Parameters for this compound

| Parameter | Predicted Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detection | UV at ~275 nm |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient |

Chiral HPLC for Stereoisomeric Analysis

The stereoisomeric analysis of this compound is crucial for understanding its chemical and biological properties, as enantiomers of a chiral compound can exhibit different physiological effects. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the separation and quantification of enantiomers. nih.gov While direct research on the chiral separation of this compound is not extensively documented, a robust analytical method can be developed by drawing parallels with the well-established chiral resolution of structurally similar arylpropionic acid derivatives, such as ibuprofen (B1674241) and its esters. nih.govoup.com

The presence of a stereogenic center in the propanoate moiety necessitates a chiral environment to differentiate between the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high efficiency in resolving this class of compounds. eijppr.comchromatographyonline.com These phases, such as cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(4-methylbenzoate), create a complex three-dimensional chiral environment. nih.govoup.com Enantioseparation is achieved through a combination of transient diastereomeric interactions between the analyte and the CSP, which may include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com

For the stereoisomeric analysis of this compound, a normal-phase HPLC method is proposed. This approach typically employs a non-polar mobile phase, which has been shown to be highly effective for the chiral resolution of ibuprofen esters. nih.gov A cellulose-based CSP, such as Chiralcel OJ or Chiralcel OD, is recommended due to its proven success with analogous compounds. nih.gov The mobile phase would consist of a mixture of a hydrocarbon, like n-hexane, and a short-chain alcohol, such as 2-propanol or ethanol, which acts as a polar modifier to control retention and selectivity. oup.comactamedicamarisiensis.ro The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic compounds. oup.com

Detailed research findings for the chiral separation of profens demonstrate the effectiveness of these systems. For instance, ibuprofen enantiomers have been successfully separated using a Chiralcel OJ-H column with a mobile phase of n-hexane–2-propanol–trifluoroacetic acid (98:2:0.1, v/v/v). oup.com The detection is typically performed using a UV detector at a wavelength where the aromatic hydroxyphenyl group exhibits strong absorbance, such as 220 nm or 254 nm. oup.com

The following data tables outline the proposed conditions and expected research findings for the chiral HPLC analysis of this compound, based on established methods for similar molecules.

Table 1: Proposed Chromatographic Conditions for Chiral HPLC Analysis

| Parameter | Recommended Setting | Justification |

| HPLC System | High-Performance Liquid Chromatography system with UV-Vis Detector | Standard for this type of analysis. |

| Chiral Stationary Phase (CSP) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven efficacy for resolving arylpropionic acid esters. nih.gov |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical column dimensions for good efficiency and resolution. |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (97:3:0.1, v/v/v) | Common mobile phase for normal-phase chiral separations, offering good selectivity. oup.com |

| Flow Rate | 1.0 mL/min | A typical flow rate that provides a balance between analysis time and separation efficiency. oup.com |

| Column Temperature | 25°C | Controlled room temperature is standard to ensure reproducibility. actamedicamarisiensis.ro |

| Detection Wavelength | 220 nm | High absorbance region for the hydroxyphenyl moiety, ensuring high sensitivity. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Table 2: Detailed Research Findings (Hypothetical Data)

| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |

| (R)-propan-2-yl 3-(4-hydroxyphenyl)propanoate | 12.5 | 1.28 | 2.15 |

| (S)-propan-2-yl 3-(4-hydroxyphenyl)propanoate | 14.8 |

The successful separation of the two enantiomers is quantified by the separation factor (α) and the resolution (R_s). The separation factor is the ratio of the retention times of the two enantiomers, and a value greater than 1.0 indicates that the CSP can differentiate between them. The resolution factor provides a measure of how well the two peaks are separated. A resolution value of 1.5 or greater is typically considered to represent baseline separation, which is essential for accurate quantification. britannica.com The hypothetical data presented in Table 2, with an R_s of 2.15, suggests that the proposed method would be highly effective for the complete separation and subsequent quantification of the individual stereoisomers of this compound.

Biological Activity and Pharmacological Relevance of Hydroxyphenyl Propanoate Scaffolds

Insights from Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Research on Ethoxylated Analogues

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of metabolism and inflammation. Ethoxylated analogues of hydroxyphenyl propanoates have been investigated for their ability to modulate PPAR activity, offering potential therapeutic avenues for metabolic disorders.

Isopropyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (IEHP) is a chiral molecule featuring the core 4-hydroxyphenyl propanoate structure with an ethoxy group at the alpha position and an isopropyl ester. While the specific activity of IEHP as a PPAR modulator is not extensively detailed in the reviewed literature, its structural components are present in known PPAR agonists. The stereochemistry at the chiral center is often a critical determinant of pharmacological activity in this class of compounds. The hydroxyphenyl group can engage in hydrogen bonding interactions within the ligand-binding domain of PPARs, a common feature for many agonists. Further investigation is required to fully elucidate the specific PPAR modulatory activity and potential of IEHP as a chiral pharmacophore.

Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) is a close structural analogue of IEHP, differing by the ethyl ester group. EEHP is a key intermediate in the synthesis of Saroglitazar, a dual PPARα/γ agonist approved for the treatment of diabetic dyslipidemia and hypertriglyceridemia. Saroglitazar's mechanism of action involves the activation of both PPARα and PPARγ. The agonistic action on PPARα leads to a reduction in high blood triglycerides, while the effect on PPARγ improves insulin (B600854) resistance, thereby lowering blood sugar levels. The investigation of EEHP and its derivatives in the context of Saroglitazar highlights the importance of the ethoxylated 4-hydroxyphenyl propanoate scaffold in the design of agents for metabolic regulation.

In Vitro Biological Screening of Related Propanoic Acid Derivatives

A range of propanoic acid derivatives incorporating the 4-hydroxyphenyl moiety has been synthesized and evaluated for various biological activities in vitro. These studies have revealed the potential of this scaffold in developing novel anticancer, antioxidant, and antimicrobial agents. nih.govresearchgate.net The biological activity is often dependent on the specific substitutions on the propanoic acid backbone and the aromatic ring. nih.gov

Recent research has focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their potential as anticancer agents. researchgate.netnih.gov In vitro studies have demonstrated that these compounds can exhibit cytotoxic and anti-migratory effects in cancer cell lines. researchgate.net The presence of the 4-hydroxyphenyl group is considered a promising pharmacophore for the development of anticancer compounds with antioxidant properties. debuglies.com

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to reduce the viability of A549 non-small cell lung cancer cells. researchgate.net Several compounds demonstrated significant activity, with some also showing the ability to suppress cell migration. researchgate.net Notably, these active compounds displayed favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity for cancer cells. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells

| Compound ID | Substituent | Effect on A549 Cell Viability |

|---|---|---|

| 12 | - | 50% reduction |

| 20 | 2-furyl | 50% reduction and suppression of migration |

| 21 | - | 50% reduction |

| 22 | - | 50% reduction |

| 29 | Phenyl | 50% reduction |

Data sourced from a study on the anticancer and antioxidant properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. researchgate.net

The phenolic hydroxyl group within the 4-hydroxyphenyl propanoate scaffold imparts antioxidant properties, allowing these compounds to act as radical scavengers. mdpi.com This activity is crucial as reactive oxygen species (ROS) play a significant role in the pathogenesis of various diseases, including cancer. researchgate.netmdpi.com The ability of these derivatives to neutralize free radicals is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net

In a study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, several compounds exhibited potent antioxidant properties. researchgate.net The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, and the adjacent amino group can enhance this electron-donating capacity. mdpi.com

Table 2: Antioxidant Activity of a Promising 3-((4-hydroxyphenyl)amino)propanoic Acid Derivative

| Compound ID | Substituent | Antioxidant Assay | Key Finding |

|---|---|---|---|

| 20 | 2-furyl | DPPH Radical Scavenging | Potent antioxidant properties |

Data from a study evaluating the antioxidant and anticancer activities of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. researchgate.net

The 4-hydroxyphenyl propanoate scaffold has been incorporated into novel amino acid derivatives to explore their antimicrobial potential. nih.govnih.gov These compounds have demonstrated structure-dependent activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains. nih.govnih.gov

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and screened for their in vitro antimicrobial activity against clinically relevant pathogens. nih.gov Hydrazone derivatives containing heterocyclic substituents were found to be particularly potent, exhibiting broad-spectrum antimicrobial activity. nih.gov

Table 3: In Vitro Antimicrobial Efficacy of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound Class | Pathogen Type | Minimum Inhibitory Concentration (MIC) Range |

|---|---|---|

| Hydrazones (e.g., compounds 14-16) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 to 8 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 0.5 to 2 µg/mL | |

| Gram-negative pathogens | 8 to 64 µg/mL | |

| Drug-resistant Candida species (including C. auris) | 8 to 64 µg/mL |

Data from a study on the synthesis and antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov

Structure-Activity Relationship (SAR) Analysis in Related Hydroxyphenyl Propanoate Systems

The biological activity of hydroxyphenyl propanoates is intricately linked to their chemical structure. Modifications to the phenolic ring, the propanoic acid chain, and the ester group can lead to significant changes in their pharmacological effects. Structure-Activity Relationship (SAR) analysis of these systems helps in understanding these correlations and in designing new compounds with enhanced or specific activities.

The 4-hydroxyphenyl moiety is widely recognized as a key pharmacophore, contributing to various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov The hydroxyl group, in particular, is crucial as it can participate in hydrogen bonding and act as a hydrogen donor, which is vital for antioxidant activity. nih.gov Studies on various phenolic compounds have consistently shown that the presence and position of hydroxyl groups on the phenyl ring are primary determinants of their antioxidant capacity.

Research into derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has provided valuable insights into the SAR of this class of compounds. These studies have demonstrated that the antimicrobial and anticancer activities are highly dependent on the nature of the substituents. nih.govnih.gov For instance, the introduction of various heterocyclic and aromatic groups can modulate the biological effects, highlighting the synthetic versatility of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for generating compounds with tailored biological profiles. nih.gov

In the context of antimicrobial activity, modifications to the core structure have yielded compounds with potent and broad-spectrum effects. For example, certain hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown significant activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL. nih.gov Activity has also been observed against Gram-negative pathogens and drug-resistant Candida species, with MIC values typically in the range of 8 to 64 µg/mL. nih.gov

Interestingly, simple esterification does not always lead to enhanced activity. In one study, the dimethyl ester of a di(propanoic acid) derivative of the 3-((4-hydroxyphenyl)amino) scaffold was found to be devoid of both antifungal and antibacterial properties. nih.gov This suggests that while lipophilicity, which is increased by esterification, can play a role, other factors such as the specific nature of the ester group and its interaction with biological targets are critical.

The following data tables summarize some of the research findings on the biological activities of related hydroxyphenyl propanoate systems.

Table 1: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound/Modification | Target Organism(s) | Observed Activity (MIC in µg/mL) |

| Hydrazone derivatives (general) | MRSA, VRE | 1 - 8 |

| Hydrazone derivatives (general) | Gram-negative bacteria, Candida spp. | 8 - 64 |

| Dihydrazide derivative (Compound 6) | P. aeruginosa, A. baumannii | 32 |

| Dihydrazide derivative (Compound 6) | Carbapenemase-producing E. coli, K. pneumoniae | 64 |

| Dimethyl ester derivative (Compound 5) | Various bacteria and fungi | No activity |

Data sourced from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov

Table 2: Anticancer and Antioxidant Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound/Modification | Activity Type | Key Findings |

| N-(4-hydroxyphenyl)-β-alanine hydrazide (Compound 2) | Anticancer | Reduced A549 cell viability to 86.1% |

| Dimethyl ester derivative (Compound 4) | Anticancer | No noticeable anticancer activity |

| Furan-2-ylmethylene derivative (Compound 20) | Anticancer & Antioxidant | Potent anticancer and antioxidant activities |

Data sourced from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 non-small cell lung cancer cells. nih.gov

Advanced Material Science Applications and Future Research Directions for Hydroxyphenyl Propanoate Structures

Utilization as Monomers in Polymer Synthesis

The bifunctional nature of propan-2-yl 3-(4-hydroxyphenyl)propanoate, possessing both a hydroxyl and an ester group, makes it a prime candidate for use as a monomer in the synthesis of various polymers, particularly polyesters. The hydroxyl group can participate in polycondensation reactions with dicarboxylic acids or their derivatives, while the ester group can be a site for transesterification reactions.

While direct studies on the polymerization of this compound are not extensively documented, research on its close analogue, methyl 3-(4-hydroxyphenyl)propanoate, provides strong evidence for its potential. For instance, novel bio-sourced aliphatic-aromatic copolyesters have been successfully synthesized by the melt copolymerization of dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate, a monomer derived from methyl 3-(4-hydroxyphenyl)propanoate. researchgate.net This suggests that this compound could similarly be used to create polyesters with tailored properties. The synthesis of polyesters from monomers with phenolic hydroxyl groups is a well-established field, often leading to materials with enhanced thermal stability and specific functionalities. acs.org

The general principle of polyester (B1180765) synthesis involves the reaction of a diol with a diacid, leading to the formation of ester linkages and the elimination of a small molecule like water. google.com In the case of this compound, its hydroxyl group can react with a dicarboxylic acid, incorporating the hydroxyphenyl propanoate moiety into the polymer backbone. This could lead to the development of functional polyesters with potential applications in areas such as UV-absorbing films and other advanced materials. monash.edu

Role as Key Intermediates in Advanced Chemical Syntheses

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The phenolic hydroxyl group and the ester functionality can be selectively modified to introduce a wide range of other functional groups.

For example, the synthesis of various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has been reported, starting from related hydroxyphenylpropanoic acid esters. nih.gov These derivatives have shown promise as antimicrobial and anticancer candidates. google.comnih.gov The initial ester, such as this compound, can be a precursor to the corresponding acid or can be directly used in amidation reactions to form amides, which are important structural motifs in many biologically active compounds. google.comgoogle.com

The synthesis of 2-(3-hydroxyphenyl)-2-(4-hydroxyphenyl)propane, a component of some resins, involves reactions with phenol (B47542), highlighting the reactivity of the phenyl ring in hydroxyphenyl compounds. prepchem.com While this example does not directly use the propanoate ester, it demonstrates the synthetic versatility of the hydroxyphenyl moiety. Furthermore, the synthesis of complex molecules often involves multiple steps where a compound like this compound can act as a protected form of 3-(4-hydroxyphenyl)propanoic acid, with the isopropyl group being a readily removable protecting group.

Computational and Theoretical Investigations of Propanoate Derivatives

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the structural and electronic properties of molecules like this compound and its derivatives. These studies can predict reactivity, stability, and spectroscopic properties, guiding experimental work.

Theoretical studies on related compounds, such as 3-(4-hydroxyphenyl)-1-(4-nitrophenyl) prop-2-en-1-one, have been conducted to evaluate their quantum chemical parameters and understand their electronic structures. Such calculations help in identifying the active sites within the molecule, including the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

For instance, theoretical investigations into the electronic and optical properties of propionic-acid-terminated silicon quantum dots have provided insights into their photoluminescence stability. nih.gov Similarly, DFT and ab initio Hartree-Fock studies on 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid have been used to determine its conformational isomers and vibrational spectra. researchgate.net These examples demonstrate the potential of applying similar computational methods to this compound to elucidate its properties and predict its behavior in various chemical environments. The electronic properties of thiophene (B33073) analogues of anti-kekulene have also been investigated using DFT, showcasing the broad applicability of these theoretical approaches to complex organic molecules. mdpi.com

Future Prospects for this compound in Academic Research

The future of academic research on this compound and related hydroxyphenyl propanoate structures is promising, with potential applications spanning from materials science to medicinal chemistry.

The development of novel, functionalized phenolic esters for applications such as UV-absorbing nanoreinforcements in polymer films is an active area of research. monash.edu The unique combination of a phenolic hydroxyl group and a propanoate ester in this compound makes it an attractive candidate for creating such functional materials.

Furthermore, the exploration of hydroxyphenyl propanoic acid derivatives as scaffolds for developing new therapeutic agents continues to be a significant research direction. google.comnih.gov The ability to readily synthesize and modify esters like this compound will be crucial for generating libraries of compounds for biological screening.

The growing interest in bio-based polymers and sustainable chemistry also presents new opportunities for research into hydroxyphenyl propanoates derived from natural sources. The development of efficient, environmentally friendly synthetic routes to these compounds and their subsequent polymerization will be a key focus. mdpi.com As researchers continue to explore the synthesis and application of functional polymers and complex organic molecules, the role of versatile intermediates like this compound is expected to expand, driving further innovation in these fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.